Indoline-5-sulfonamide
Description
Significance of Indoline-5-sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for several classes of drugs. wikipedia.org These synthetic compounds, often called "sulfa drugs," are recognized for their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wikipedia.orgopenaccesspub.orgekb.eg The versatility of the sulfonamide group is attributed to its structural features, which allow for diverse interactions with various biological targets. ekb.egacs.org
The indole (B1671886) ring system, of which indoline (B122111) is a hydrogenated derivative, is considered a "privileged scaffold" in modern drug discovery. acs.orgmdpi.com This means its structure is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for designing new drugs. mdpi.com Indole derivatives have been successfully developed into agents for cancer treatment, infectious diseases, and neurodegenerative disorders. mdpi.com
The combination of these two important pharmacophores in the this compound scaffold has made it a subject of intense research. acs.org A primary focus has been on its ability to act as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes. mdpi.comnih.govscispace.com Specifically, research has centered on tumor-associated isoforms like CA IX and CA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment. nih.govresearchgate.netnih.gov By targeting these enzymes, this compound derivatives represent a promising avenue for developing new anticancer therapies. mdpi.comnih.gov
Historical Context of Sulfonamide Compounds in Drug Discovery
The journey of sulfonamide compounds in medicine began in the 1930s in the laboratories of Bayer AG. wikipedia.orghuvepharma.com Initially developed for the dye industry, a red dye known as Prontosil was discovered in 1932 to have remarkable antibacterial effects in mice. huvepharma.com It was later found by researchers at the Pasteur Institute in 1936 that Prontosil was a prodrug, meaning it was converted within the body into its active, colorless form: sulfanilamide (B372717). openaccesspub.org
This discovery marked a revolutionary moment in medicine, as sulfonamides became the first broadly effective systemic antibacterials, predating the antibiotic era of penicillin. wikipedia.orghuvepharma.com The finding triggered a "sulfa craze," with thousands of new molecules containing the sulfanilamide structure being created. wikipedia.orghuvepharma.com These early sulfa drugs played a crucial role during World War II, where they were credited with saving tens of thousands of lives by preventing wound infections. wikipedia.orgopenaccesspub.orghuvepharma.com
The initial success of sulfonamides also led to the discovery of their other therapeutic properties. In 1942, a sulfonamide derivative was observed to cause hypoglycemia as a side effect, a finding that paved the way for the development of sulfonylureas for treating type 2 diabetes. openaccesspub.org Subsequent research expanded the sulfonamide family to include thiazide diuretics, anticonvulsants, and other non-antibacterial agents. wikipedia.org While the advent of penicillin and other antibiotics reduced their use for bacterial infections, sulfonamides remain clinically important and are experiencing renewed interest for treating infections caused by resistant bacteria. wikipedia.org
Overview of Research Trajectories for this compound Derivatives
Research into this compound derivatives has branched into several distinct therapeutic areas, largely driven by the scaffold's ability to interact with specific biological targets.
A predominant research trajectory is the development of these compounds as carbonic anhydrase (CA) inhibitors for oncology. scispace.com Many studies have focused on designing and synthesizing derivatives that selectively inhibit tumor-associated isoforms CA IX and CA XII. mdpi.comnih.govnih.gov These enzymes are implicated in tumor progression and resistance to therapy. nih.gov Research has demonstrated that 1-acylated indoline-5-sulfonamides can inhibit these cancer-related CAs with high potency. mdpi.comnih.gov For example, certain derivatives show inhibitory constants (Kᵢ) in the low nanomolar range and exhibit antiproliferative effects against cancer cell lines, particularly under hypoxic (low oxygen) conditions common in tumors. mdpi.comnih.govnih.gov
Another significant area of investigation is in the treatment of metabolic diseases . Researchers have explored N-phenylthis compound derivatives as potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2). acs.org This enzyme is a key target for managing obesity and related metabolic disorders. One study identified a derivative that displayed high inhibitory activity and oral bioavailability in mouse models, effectively suppressing the rise in plasma triacylglycerol levels after a fat challenge. acs.org
Other research avenues include the exploration of indoline-sulfonamide derivatives for their potential as antiviral agents and in the management of neurodegenerative diseases . researchgate.netnih.gov One study detailed the synthesis of this compound derivatives of benzocaine (B179285) and evaluated their activity against Coxsackievirus B3. researchgate.net Another research effort synthesized a series of indole-based sulfonamide derivatives and tested their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes targeted in the treatment of Alzheimer's disease. nih.gov
The following table presents detailed research findings from a study on the inhibition of four human carbonic anhydrase (hCA) isoforms by a series of synthesized 1-acylindoline-5-sulfonamides.
| Compound | Substituent (R group on 1-acyl) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|---|---|---|
| 4a | Phenyl | 76.3 | 10.3 | 245.6 | 101.4 |
| 4d | 4-Methylphenyl | 35.4 | 6.1 | 167.9 | 49.5 |
| 4e | 2-Chlorophenyl | 98.5 | 15.4 | 189.2 | 105.6 |
| 4f | 3-Chlorophenyl | 85.4 | 11.2 | 132.8 | 55.9 |
| 4g | 4-Chlorophenyl | 45.3 | 5.8 | 154.3 | 41.3 |
| 4h | 3,4-Dichlorophenyl | 49.6 | 5.5 | 145.7 | 42.6 |
| 4r | Thiophen-2-yl | 9.8 | 8.9 | 114.5 | 67.3 |
| 4s | Cyclopentyl | 45.9 | 25.6 | 105.6 | 89.7 |
| AAZ (Standard) | N/A | 250 | 12 | 25 | 5.7 |
Data sourced from a 2022 study on the role of indoline-5-sulfonamides in the inhibition of cancer-related carbonic anhydrases. mdpi.comnih.gov The table shows the inhibitory constants (Kᵢ) of various derivatives against four human carbonic anhydrase isoforms. Lower Kᵢ values indicate greater potency.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHIWJLLBKKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429017 | |
| Record name | indoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-06-1 | |
| Record name | 2,3-Dihydro-1H-indole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52206-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | indoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-5-sulfonamide | |
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Synthetic Strategies and Chemical Modifications of Indoline 5 Sulfonamide
General Synthetic Routes to the Indoline-5-sulfonamide Core
The construction of the this compound core is a critical first step in the synthesis of its derivatives. A classical and widely employed method involves a multi-step sequence starting from indoline (B122111). This approach leverages the chemical properties of indolines, which are similar to N-substituted anilines, allowing for electrophilic substitution on the aromatic ring.
A typical synthesis commences with the protection of the indoline nitrogen to prevent side reactions and to direct the subsequent electrophilic substitution. N-acetylation using acetic anhydride (B1165640) is a common strategy, yielding 1-acetylindoline (B31821) quantitatively. The subsequent step is the introduction of the sulfonyl group at the C-5 position. This is achieved through chlorosulfonation, where 1-acetylindoline is treated with chlorosulfonic acid to produce 1-acetylindoline-5-sulfonyl chloride in good yield. Current time information in Nashik, IN.
The newly introduced sulfonyl chloride is then converted to the desired sulfonamide. This is typically accomplished by reaction with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF), to afford 1-acetylthis compound. The final step in forming the core structure is the deprotection of the indoline nitrogen. Hydrolysis of the acetyl group under acidic conditions, for instance, with hydrochloric acid, furnishes the target molecule, this compound. Current time information in Nashik, IN.
Table 1: General Synthetic Route to this compound
| Step | Reactant | Reagent(s) | Product | Yield |
| 1 | Indoline | Acetic Anhydride | 1-Acetylindoline | Quantitative |
| 2 | 1-Acetylindoline | Chlorosulfonic Acid | 1-Acetylindoline-5-sulfonyl chloride | ~81% |
| 3 | 1-Acetylindoline-5-sulfonyl chloride | Ammonia in THF | 1-Acetylthis compound | ~89% |
| 4 | 1-Acetylthis compound | Hydrochloric Acid | This compound | ~81% |
Derivatization Methodologies for Enhanced Biological Activity
To explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this compound, various derivatization strategies have been developed. These modifications focus on the sulfonamide moiety, the indoline ring nitrogen, the aromatic portion of the indoline ring, and the introduction of side chains.
N-Substitution of the Sulfonamide Moiety
Modification of the sulfonamide nitrogen has been a key strategy in modulating the biological activity of this compound derivatives. N-acylation and N-alkylation are the primary methods employed for this purpose.
N-Acylsulfonamides are synthesized by reacting the parent this compound with a variety of acylating agents. For instance, treatment with acyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as chloroform (B151607) leads to the formation of N-acylindoline-5-sulfonamides. Current time information in Nashik, IN. This approach allows for the introduction of a wide array of functionalities, including substituted benzoyl groups, which have been shown to influence the inhibitory activity against enzymes like carbonic anhydrases. Current time information in Nashik, IN.
Functionalization of the Indoline Ring Nitrogen (N-1 Position)
The nitrogen atom at the N-1 position of the indoline ring presents another key site for chemical modification. Functionalization at this position can significantly impact the molecule's physicochemical properties and its interaction with biological targets.
Acylation at the N-1 position is a common derivatization strategy. A library of 1-acylindoline-5-sulfonamides has been synthesized by reacting this compound with various acyl chlorides in the presence of pyridine. Current time information in Nashik, IN. For less reactive acylating agents, activation with reagents like carbonyldiimidazole (CDI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. Current time information in Nashik, IN.
Alkylation at the N-1 position is another important modification. For example, 1-benzyl-5-sulfonamide can be prepared by treating this compound with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in acetonitrile. Current time information in Nashik, IN. These N-1 substitutions have been shown to influence the inhibitory potency and selectivity of these compounds against different isoforms of carbonic anhydrase. Current time information in Nashik, IN.
Table 2: Examples of N-1 Substituted this compound Derivatives and their Carbonic Anhydrase Inhibitory Activity (KI in nM)
| Compound | N-1 Substituent | hCA I | hCA II | hCA IX | hCA XII |
| 4a | Acetyl | 78.4 | 12.1 | >10000 | 102.3 |
| 4f | 3-Chlorobenzoyl | 256.7 | 158.4 | 132.8 | 68.4 |
| 4g | 4-Chlorobenzoyl | 23.4 | 5.3 | 1056.7 | 41.3 |
| 10 | Benzyl | 15.6 | 6.8 | 685.4 | 1058.4 |
Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. Current time information in Nashik, IN.
Substitutions on the Indoline Aromatic Ring
Modifying the aromatic ring of the indoline core can also be a valuable strategy for fine-tuning biological activity. Electrophilic aromatic substitution reactions are the most common methods for introducing new functional groups onto the benzene (B151609) portion of the indoline scaffold. The positions of substitution are dictated by the directing effects of the existing amino and sulfonamido groups.
While specific examples of further substitution on the pre-formed this compound aromatic ring are not extensively detailed in the provided context, the general principles of electrophilic substitution on indoline and related structures suggest that positions C-4, C-6, and C-7 are potential sites for functionalization, depending on the reaction conditions and the directing group at N-1.
Side Chain Modifications and Their Impact on Activity
The introduction and modification of side chains at various positions of the this compound scaffold can profoundly influence its biological activity by altering its size, shape, and electronic properties, thereby affecting its binding to target proteins. A key focus of such modifications has been the side chain attached to the N-1 position of the indoline ring.
For instance, in a series of 1-acylindoline-5-sulfonamides, the nature of the acyl side chain was systematically varied to probe its effect on carbonic anhydrase (CA) inhibition. The introduction of different aryl, heteroaryl, and alkyl acyl groups at the N-1 position led to a wide range of inhibitory activities against various CA isoforms. Current time information in Nashik, IN. It was observed that the presence of an acyl group, as opposed to a less polar alkyl fragment, generally enhanced activity against CA XII. Current time information in Nashik, IN. Specifically, derivatives with chloro-substituted phenylacetyl side chains at N-1 demonstrated potent and selective inhibition of certain CA isoforms. Current time information in Nashik, IN.
Advanced Synthetic Techniques and Their Application
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and functionalization of the this compound scaffold, often providing more efficient and selective routes compared to classical methods.
Transition-metal-catalyzed cross-coupling reactions and C-H functionalization are powerful tools for the late-stage modification of complex molecules. These methods could potentially be applied to introduce a variety of substituents onto the indoline ring of this compound. For example, palladium-catalyzed C-H activation has been used for the synthesis of functionalized indoles, and similar strategies could be envisioned for the indoline core.
Electrochemical synthesis is emerging as a green and efficient alternative to traditional synthetic methods. Electrochemical approaches have been developed for the synthesis of sulfonamides, which could potentially be adapted for the preparation of this compound or its derivatives. These methods often proceed under mild conditions and avoid the use of harsh reagents.
Mechanism Based Biological Activity and Therapeutic Relevance of Indoline 5 Sulfonamide Derivatives
Anticancer Activities
Indoline-5-sulfonamide derivatives have emerged as a significant class of compounds in anticancer research due to their targeted mechanism of action and effects on cancer cell proliferation. Their therapeutic potential is primarily linked to the inhibition of specific enzymes that are overexpressed in tumor environments and their subsequent impact on cancer cell viability.
Carbonic Anhydrase (CA) Isoform Inhibition
A primary mechanism underlying the anticancer activity of this compound derivatives is their inhibition of carbonic anhydrase (CA) isoforms. nih.govunifi.it CAs are metalloenzymes that play a crucial role in regulating pH in both physiological and pathological processes. mdpi.com Certain isoforms, particularly human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII), are overexpressed in various tumors and contribute to the acidic microenvironment that promotes tumor growth, invasion, and resistance to therapy. nih.govunifi.itnih.gov The sulfonamide group is a key pharmacophore that effectively inhibits CAs. nih.govresearchgate.net
Derivatives of this compound have demonstrated notable inhibitory activity against the tumor-associated hCA IX isoform. nih.govmdpi.com Studies on 1-acylated indoline-5-sulfonamides revealed their capacity to inhibit hCA IX with inhibition constant (Kᵢ) values reaching into the nanomolar range. nih.govunifi.itnih.gov For instance, the 3-chlorobenzoyl derivative, designated as compound 4f , has been identified as one of the most potent inhibitors of hCA IX within this class of compounds. nih.govmdpi.com The inhibitory potential of these derivatives underscores their relevance for targeting hypoxic tumors where hCA IX is predominantly expressed.
Table 1: Inhibitory Activity (Kᵢ, nM) of Selected this compound Derivatives against hCA IX
| Compound | Substituent at position 1 | Kᵢ (nM) for hCA IX |
|---|---|---|
| 4a | Benzoyl | >10000 |
| 4e | 2,3,4,5,6-Pentafluorobenzoyl | 269.8 |
| 4f | 3-Chlorobenzoyl | 132.8 |
| 4g | 4-Chlorobenzoyl | 358.5 |
| 4h | 3,4-Dichlorobenzoyl | 200.7 |
Data sourced from a study on 1-acylated indoline-5-sulfonamides. The table presents the inhibition constants (Kᵢ) for hCA IX.
In addition to hCA IX, this compound derivatives are also effective inhibitors of hCA XII, another tumor-associated isoform. nih.govmdpi.com Research has shown that 1-acylated indoline-5-sulfonamides can inhibit hCA XII with Kᵢ values as low as 41.3 nM. unifi.itnih.govmdpi.com The majority of the tested 1-acylated derivatives exhibit inhibitory activity against hCA XII in the nanomolar range, often around 100 nM. nih.govmdpi.com Potent inhibitors of both hCA IX and hCA XII, such as compound 4f , are of particular interest as they can simultaneously target two key enzymes involved in tumor pH regulation. nih.govnih.govmdpi.com
Table 2: Inhibitory Activity (Kᵢ, nM) of Selected this compound Derivatives against hCA XII
| Compound | Substituent at position 1 | Kᵢ (nM) for hCA XII |
|---|---|---|
| 4a | Benzoyl | 102.3 |
| 4e | 2,3,4,5,6-Pentafluorobenzoyl | 99.1 |
| 4f | 3-Chlorobenzoyl | 41.3 |
| 4g | 4-Chlorobenzoyl | 54.7 |
| 4h | 3,4-Dichlorobenzoyl | 44.9 |
Data sourced from a study on 1-acylated indoline-5-sulfonamides. The table presents the inhibition constants (Kᵢ) for hCA XII.
An important aspect of developing CA inhibitors for cancer therapy is achieving selectivity for tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms hCA I and hCA II. researchgate.net Non-selective inhibition can lead to undesirable side effects. researchgate.net Several this compound derivatives have demonstrated a favorable selectivity profile. For example, compound 4f , a potent inhibitor of hCA IX and XII, showed decreased activity towards hCA I and hCA II. nih.govmdpi.com Similarly, derivatives 4g (4-chloro) and 4h (3,4-dichloro) displayed selectivity for hCA XII over the hCA I isoform. nih.govmdpi.com This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of these compounds.
Table 3: Selectivity Profile (Kᵢ, nM) of Selected this compound Derivatives against hCA I and hCA II
| Compound | Kᵢ (nM) for hCA I | Kᵢ (nM) for hCA II | Kᵢ (nM) for hCA IX | Kᵢ (nM) for hCA XII |
|---|---|---|---|---|
| 4f | 201.1 | 48.6 | 132.8 | 41.3 |
| 4g | 719.1 | 55.6 | 358.5 | 54.7 |
| 4h | 433.4 | 43.1 | 200.7 | 44.9 |
This table compares the inhibitory activity of selected derivatives against cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) isoforms.
The inhibitory action of sulfonamides against carbonic anhydrases is well-established and centers on the interaction with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govmdpi.comresearchgate.net This mechanism involves the sulfonamide group (-SO₂NH₂) acting as a zinc-binding group. researchgate.net The sulfonamide binds to the catalytic Zn²⁺ ion in a deprotonated, anionic form (R-SO₂NH⁻). researchgate.net This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. researchgate.net This direct binding to the metal ion effectively blocks the enzyme's active site, preventing its catalytic function. nih.govresearchgate.net The affinity and selectivity of different sulfonamide derivatives are influenced by the interactions of their "tail" portions (the part of the molecule other than the sulfonamide group) with amino acid residues within and around the active site cavity. researchgate.net
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Beyond enzymatic inhibition, this compound derivatives have been evaluated for their direct effects on cancer cell growth and survival. nih.gov A series of 1-acylated indoline-5-sulfonamides demonstrated moderate antiproliferative effects against the MCF7 breast cancer cell line under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. nih.gov Notably, the activity of these compounds is often maintained under hypoxic conditions, which is a significant advantage as hypoxia is a common cause of resistance to many anticancer agents. nih.gov
Compound 4f , a potent CA IX and XII inhibitor, was shown to suppress the growth of MCF7 cells with a half-maximal inhibitory concentration (IC₅₀) of 12.9 µM under hypoxia. nih.govnih.govmdpi.com Another derivative, the perfluoro compound 4e , also demonstrated notable antiproliferative activity against the MCF7 cell line and showed significant growth inhibition of the K562 leukemia cell line at a concentration of 10 µM. nih.gov However, testing against A431 skin cancer cells, which have high CA IX expression, did not reveal high antiproliferative activity for the chosen derivatives. nih.govmdpi.com In some cases, these compounds have also been shown to reverse chemoresistance to conventional drugs like doxorubicin (B1662922). nih.govmdpi.com
Table 4: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | Condition | Activity Metric | Value |
|---|---|---|---|---|
| 4f | MCF7 | Hypoxia | IC₅₀ | 12.9 µM |
| 4e | K562 | Normoxia | % Inhibition at 10 µM | Significant |
| 4f | A431 | Hypoxia | IC₅₀ | >50 µM |
| 4e | A431 | Hypoxia | IC₅₀ | >50 µM |
This table summarizes the antiproliferative effects of key this compound derivatives on various cancer cell lines.
Cell Cycle Perturbation and Mitotic Arrest
A primary mechanism by which many anticancer agents, including certain indoline (B122111) derivatives, exert their effects is through the disruption of the cell cycle. The process of mitosis, a critical phase of the cell cycle, is highly dependent on the proper function of the microtubule spindle apparatus. Compounds that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, preventing cell division and ultimately leading to cell death.
While direct cell cycle analysis data for a broad range of this compound derivatives is not extensively detailed in the literature, the well-documented role of related compounds as tubulin polymerization inhibitors provides a strong basis for their mechanism. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a key structure required for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. frontiersin.orgmdpi.com Studies on structurally similar quinazoline (B50416) sulfonamide and indoloquinoline derivatives have demonstrated a potent arrest of cancer cells in the G2/M phase. mdpi.comnih.gov For instance, the indoloquinoline derivative IQDMA was shown to induce G2/M phase arrest in K562 leukemia cells, which was associated with the upregulation of the cell cycle regulator p21. nih.gov This body of evidence strongly suggests that the antiproliferative activity of this compound derivatives that target tubulin is mediated, at least in part, by inducing mitotic arrest.
Induction of Programmed Cell Death (Apoptosis)
Prolonged mitotic arrest is a potent trigger for programmed cell death, or apoptosis. This is a crucial outcome for an anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The induction of apoptosis by this compound derivatives is a downstream consequence of the cellular stresses they impose, particularly the disruption of the microtubule network.
Cellular mechanism studies on indole-based tubulin inhibitors have clarified that arresting the cell cycle at the G2/M phase subsequently leads to the induction of apoptosis. nih.gov This progression from mitotic arrest to apoptosis is a hallmark of microtubule-targeting agents.
Modulation of Apoptotic Regulatory Proteins (e.g., P53, BAX, BCL-2)
The commitment to apoptosis is governed by a complex interplay of pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. mdpi.com Anti-apoptotic members, such as Bcl-2 itself, prevent cell death, while pro-apoptotic members, like Bcl-2-associated X protein (Bax), promote it. mdpi.com The tumor suppressor protein p53 plays a critical role in sensing cellular stress, including that induced by chemotherapy, and can transcriptionally activate pro-apoptotic genes like BAX. mdpi.com
While specific studies detailing the modulation of p53, Bax, and Bcl-2 by this compound derivatives are limited, the established mechanisms of related compounds provide a likely model. Anticancer agents that cause DNA damage or mitotic stress often trigger a p53-dependent or independent increase in the Bax/Bcl-2 ratio. mdpi.comresearchgate.net This shift in balance permeabilizes the mitochondrial membrane, a point of no return in the apoptotic cascade. For example, treatment of endometrial cancer cells with perifosine, another apoptosis-inducing agent, resulted in significant changes in the mRNA expression levels of P53, BAX, and BCL2. mdpi.com It is highly probable that this compound derivatives that induce mitotic arrest and apoptosis engage similar regulatory pathways, altering the expression of these key proteins to favor cell death.
Caspase Activation
The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. mdpi.com These enzymes exist as inactive zymogens (procaspases) and are activated in a proteolytic cascade. Initiator caspases (like caspase-8 and caspase-9) are activated by upstream death signals, and they, in turn, cleave and activate executioner caspases (like caspase-3), which are responsible for dismantling the cell. mdpi.com
Evidence from closely related indoloquinoline compounds demonstrates a clear pathway of caspase activation. Treatment of K562 cells with the derivative IQDMA resulted in the sequential activation of caspase-8 and caspase-3, which was linked to the upregulation of the Fas ligand (FasL), a key initiator of the extrinsic apoptotic pathway. nih.gov This activation of the caspase cascade is a definitive indicator that these compounds induce apoptosis and represents a plausible mechanism for this compound derivatives.
Inhibition of Tubulin Polymerization
A direct and well-substantiated mechanism of action for certain indoline-sulfonamide derivatives is the inhibition of tubulin polymerization. doi.orgresearchgate.net Tubulin proteins (α- and β-tubulin) polymerize to form microtubules, which are dynamic cytoskeletal structures essential for mitosis, cell shape, and intracellular transport. doi.org
One specific derivative, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has been identified as a potent antitubulin agent. doi.org Research has shown that J30 inhibits the assembly of purified tubulin in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.48 µM. doi.org Further investigation revealed that this compound binds strongly to the colchicine-binding site on β-tubulin, a site targeted by other well-known microtubule depolymerizing agents like vinca (B1221190) alkaloids. doi.org By binding to this site, the compound prevents the tubulin dimers from assembling into microtubules, thereby disrupting the cytoskeleton and arresting cell division. doi.org This mechanism positions these compounds within the successful class of microtubule-targeting anticancer drugs.
| Compound | Mechanism | Binding Site | IC50 (Tubulin Polymerization) | Reference |
|---|---|---|---|---|
| J30 | Inhibits assembly of purified tubulin | Colchicine-binding site | 0.48 µM | doi.org |
Impact on Hypoxic Cancer Cells
Solid tumors often contain regions of low oxygen, or hypoxia. nih.gov Hypoxia is a major factor in tumor progression and resistance to therapy, as it can make cancer cells less susceptible to both radiation and many chemotherapeutic agents. nih.gov Therefore, compounds that retain or even increase their activity under hypoxic conditions are of significant therapeutic interest.
A series of 1-acylated indoline-5-sulfonamides has been shown to maintain their antiproliferative effects in hypoxic environments. nih.gov Notably, some of these compounds exhibit hypoxic selectivity. For example, compound 4f was found to be twice as active against MCF7 breast cancer cells under hypoxic conditions (IC50 = 12.9 µM) compared to normal oxygen conditions (normoxia). nih.gov This enhanced activity is linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is upregulated by hypoxia and contributes to the acidic tumor microenvironment that promotes resistance. nih.govnih.gov Immunoblotting experiments confirmed that compound 4f not only inhibits the CA IX enzyme but also suppresses its expression under hypoxic conditions in A431 skin cancer cells. nih.govnih.gov This dual action makes these derivatives particularly well-suited for targeting the challenging hypoxic fraction of tumors.
| Compound | Cell Line | Activity under Hypoxia | IC50 (Hypoxia) | Mechanism | Reference |
|---|---|---|---|---|---|
| Compound 4f | MCF7 | Two-fold higher activity compared to normoxia | 12.9 µM | Inhibits CA IX and suppresses its hypoxia-induced expression | nih.govnih.gov |
| General Indoline-5-sulfonamides | MCF7 | Do not lose activity under hypoxia | Not specified | Antiproliferative effect is maintained | nih.govmdpi.com |
Circumventing Multidrug Resistance (MDR) (e.g., P-glycoprotein modulation)
Multidrug resistance (MDR) is a primary cause of chemotherapy failure. A common mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and effectiveness. nih.gov
This compound derivatives have demonstrated the ability to overcome P-gp-mediated MDR. nih.govnih.gov In a key study, compounds 4e and 4f were shown to reverse the resistance of K562/4 leukemia cells (which overexpress P-gp) to the chemotherapy drug doxorubicin. nih.govnih.gov Furthermore, the antitubulin agent J30 was found to be potently effective against a variety of cancer cell lines, including those with resistance mediated by P-gp and other factors, indicating that it may not be a substrate for these efflux pumps. doi.org This ability to either evade or modulate P-gp makes the this compound scaffold a promising platform for developing agents effective against drug-resistant cancers. mdpi.com
Antimicrobial Activities
The antimicrobial properties of this compound derivatives have been a subject of scientific investigation, exploring their potential to combat various pathogenic microorganisms. Research in this area has focused on understanding their mechanisms of action, including their effects on essential bacterial and fungal cellular processes.
Antibacterial Properties
This compound and its derivatives have been synthesized and evaluated for their antibacterial effects against a range of bacteria, including clinically significant strains. The core structure of these compounds provides a versatile scaffold for chemical modifications aimed at enhancing their potency and spectrum of activity.
While extensive research has been conducted on the inhibition of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) by the closely related indoline-6-sulfonamide (B1419461) scaffold, specific studies detailing the inhibitory action of this compound derivatives on DapE are not prominently available in the current scientific literature. The DapE enzyme is crucial for the lysine (B10760008) biosynthetic pathway in most bacteria, making it a viable target for novel antibiotics. Theoretical molecular docking studies could provide insights into the potential binding of this compound derivatives to the active site of DapE, guiding future experimental work in this area.
The challenge of antibiotic resistance has spurred the search for new agents effective against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). While the broader class of indole (B1671886) and sulfonamide derivatives has shown promise in this regard, specific and detailed research findings on the anti-MRSA activity of this compound derivatives are limited. Novel sulfonamide derivatives are being investigated as a tool to combat MRSA, with some demonstrating the ability to overcome resistance to traditional sulfa drugs. tandfonline.com The exploration of this compound derivatives in this context remains an area for further research.
A fundamental mechanism of action for sulfonamide-based antibiotics is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govmdpi.com This pathway is critical for the biosynthesis of nucleic acids and certain amino acids, and its disruption hinders bacterial growth and replication. nih.gov As a sulfonamide-containing compound, it is hypothesized that this compound derivatives exert their antibacterial effect through this well-established mechanism. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these derivatives can block the synthesis of dihydrofolic acid, a precursor to folic acid. mdpi.com However, specific studies confirming this mechanism for this compound derivatives are not extensively documented.
The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) action is a critical aspect of antibiotic characterization. This is typically determined by comparing the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of a compound. For many novel sulfonamide derivatives, a bactericidal effect has been observed, which is a departure from the generally bacteriostatic nature of older sulfonamides. tandfonline.com The specific classification of this compound derivatives as either bactericidal or bacteriostatic requires dedicated studies involving MIC and MBC determinations against various bacterial strains. Such data is not yet widely available in published research.
Antifungal Activity (e.g., Candida albicans, Cryptococcus neoformans)
The potential of this compound derivatives as antifungal agents is an emerging area of interest. While related heterocyclic compounds, including indole and indoline derivatives, have been investigated for their activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans, specific research focusing on the this compound scaffold is in its early stages. nih.govfrontiersin.org The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections. Future studies are needed to explore the efficacy and mechanism of action of this compound derivatives against these and other fungal pathogens.
Antiprotozoal Activity (e.g., Antimalarial Effects against Plasmodium falciparum)
Indole and indoline sulfonamide derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly against the resistant strains of Plasmodium falciparum. nih.govproquest.com Research has shown that structural modifications to the indole-sulfonamide core can lead to significant antiplasmodial activity.
A study investigating a library of 44 indole-sulfonamide derivatives found that while monoindole compounds were inactive, most bisindole and trisindole derivatives exhibited antimalarial effects against the multidrug-resistant K1 strain of P. falciparum. acs.orgnih.gov These compounds displayed IC50 values in the range of 2.79–8.17 μM. acs.orgnih.gov The most potent compound identified was a 4-OCH3 substituted bisindole derivative (compound 11), with an IC50 value of 2.79 μM. acs.orgnih.gov
Further research into adamantyl/cycloheptyl indoleamide derivatives incorporating a sulfonamide pharmacophore also yielded compounds with notable antiplasmodial activity. nih.gov Several of these indoleamides demonstrated potent inhibition against both chloroquine (B1663885) (CQ)-sensitive (Pf3D7) and CQ-resistant (PfK1) strains of the parasite. nih.gov The mechanism of action for some antimalarial agents involves concentrating within the acid vesicles of the parasite, which increases the internal pH and inhibits hemoglobin utilization and metabolism. medscape.com
| Compound Series | Specific Derivative | P. falciparum Strain | Activity (IC50) | Source |
|---|---|---|---|---|
| Bisindoles | Compound 11 (4-OCH3 derivative) | K1 (multidrug-resistant) | 2.79 μM | acs.orgnih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 22 | Pf3D7 (CQ-sensitive) | 1.87 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 22 | PfK1 (CQ-resistant) | 1.69 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 24 | Pf3D7 (CQ-sensitive) | 1.93 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 24 | PfK1 (CQ-resistant) | 2.12 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 26 | Pf3D7 (CQ-sensitive) | 2.00 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 26 | PfK1 (CQ-resistant) | 1.60 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 30 | Pf3D7 (CQ-sensitive) | 2.17 μM | nih.gov |
| Adamantyl/cycloheptyl indoleamides | Compound 30 | PfK1 (CQ-resistant) | 2.19 μM | nih.gov |
Antiviral Activity (e.g., SARS CoV-2 Enzyme Inhibition)
The indoline-sulfonamide scaffold has also been explored for its potential in developing antiviral agents, including inhibitors of SARS-CoV-2 enzymes. nih.govnih.gov The SARS-CoV-2 chymotrypsin-like protease (3CLpro or Mpro) is a critical enzyme for viral replication and a key target for antiviral drug design. nih.gov
Research on indole 5-chloropyridinyl ester derivatives identified compounds with potent inhibitory activity against SARS-CoV-2 3CLpro. nih.gov An indoline derivative, compound 2, demonstrated an IC50 value of 320 nM against the enzyme and an antiviral EC50 of 15 μM in VeroE6 cells. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the indole ring are crucial for activity; for instance, incorporating a 3-nitro sulfonamide functionality (compound 7b) improved 3CLpro inhibitory activity. nih.gov The mechanism of these inhibitors involves a nucleophilic attack by the catalytic Cys145 of the protease on the inhibitor's ester carbonyl group, forming a covalent bond. nih.gov
Another series of derivatives, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-diones, also showed promising antiviral properties. nih.gov Isatin sulphonamide derivatives, in particular, were noted for their high binding affinity within the active site of the NSP3 receptor of SARS-CoV-2. nih.gov
| Compound Series | Specific Derivative | Target | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Indole 5-chloropyridinyl esters | Compound 2 (Indoline derivative) | SARS-CoV-2 3CLpro | IC50 (Enzyme Inhibition) | 320 nM | nih.gov |
| Indole 5-chloropyridinyl esters | Compound 2 (Indoline derivative) | SARS-CoV-2 | EC50 (Antiviral Activity) | 15 μM | nih.gov |
| Indole 5-chloropyridinyl esters | Compound 7b (3-nitro sulfonamide) | SARS-CoV-2 3CLpro | IC50 (Enzyme Inhibition) | 185 nM | nih.gov |
| Isatin sulphonamides | Not specified | SARS-CoV-2 NSP3 receptor | Binding Affinity | -9.6 kcal/mol | nih.gov |
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.govcore.ac.uk The sulfonamide group is a key structural feature for selective COX-2 inhibitors, known as COXIBs. acs.orgresearchgate.net
In an in vitro anti-denaturation assay, which serves as a model for inflammation, indoline derivatives containing a sulfonamide group showed potent activity. core.ac.uk Compounds 4a and 4b exhibited strong inhibition of protein denaturation with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, which were comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. core.ac.uk
Furthermore, sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles have been identified as selective COX-2 inhibitors. nih.gov This class of compounds (1a–d) showed potent COX-2 inhibition with IC50 values in the upper nanomolar range (0.092–0.253 µM). nih.gov The selectivity for COX-2 is attributed to the sulfonamide group binding to a side pocket in the enzyme that is accessible in COX-2 but sterically hindered in the COX-1 isoform. acs.org
| Compound Series | Specific Derivative | Assay/Target | Activity (IC50) | Source |
|---|---|---|---|---|
| Indoline derivatives | Compound 4a | Protein anti-denaturation | 62.2 µg/ml | core.ac.uk |
| Indoline derivatives | Compound 4b | Protein anti-denaturation | 60.7 µg/ml | core.ac.uk |
| 1,2-dihydropyrrolo[3,2,1-hi]indoles | Compounds 1a-d | COX-2 Inhibition | 0.092–0.253 µM | nih.gov |
Modulation of Receptor Systems
The indoline-sulfonamide framework is a key component in the design of ligands for the serotonin (B10506) 5-HT6 receptor, a target for cognitive and CNS disorders. tandfonline.comnih.gov A series of N′-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl diamines were synthesized and found to be potent 5-HT6 receptor antagonists, with Kb values ranging from 1.8 to 60 nM. tandfonline.com SAR studies have shown that incorporating a tryptamine (B22526) aminoethyl group into a constrained basic side chain and adding a sulfonyl group at the N1 position of the indole scaffold is an effective strategy for developing selective 5-HT6 receptor antagonists. nih.gov
Conversely, a scaffold-hopping approach, changing an indole core to an indene (B144670) core, led to the discovery of indenylsulfonamides that act as potent full agonists for the 5-HT6 receptor. nih.gov A representative compound from this family, N-(inden-5-yl)imidazothiazole-5-sulfonamide (compound 43), exhibited high affinity (Ki = 4.5 nM) and potent full agonism (EC50 = 0.9 nM). nih.gov
Indole and indoline sulfonamides have been developed as allosteric modulators of the cannabinoid receptor 1 (CB1), offering a therapeutic approach that avoids the adverse effects associated with direct activation of the receptor. nih.govmdpi.com Allosteric modulators bind to a site distinct from the primary (orthosteric) site, altering the receptor's response to endogenous ligands. mdpi.com
A series of indole sulfonamides were identified as CB1 negative allosteric modulators (NAMs). nih.gov Among these, compounds 5e and 6c (ABD1075) showed high potency, with values of 4 nM and 3 nM, respectively. nih.gov The development of these compounds involved the bioisosteric replacement of a carboxamide group with a sulfonamide, leading to novel N-arylalkyl-1H-indole-2-sulfonic amides. nih.gov Other research has identified indole derivatives like GAT229 as clean positive allosteric modulators (PAMs) of the CB1 receptor. realmofcaring.org
This compound derivatives have been discovered as highly potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme that is a key target for treating obesity and metabolic diseases. mdpi.comnih.gov MGAT2 plays a major role in the absorption and synthesis of triglycerides. researchgate.net
Starting from a lead compound, structural optimization led to the N-phenylthis compound derivative 10b, which displayed a significantly improved potency with an IC50 value of 1.0 nM. nih.gov This compound also demonstrated excellent selectivity, being over 30,000-fold more selective for MGAT2 compared to related acyltransferases like MGAT3, DGAT1, DGAT2, and ACAT1. nih.gov Further optimization to improve pharmacokinetic properties resulted in compound 24d, which maintained potent MGAT2 inhibition (IC50 = 3.4 nM) and showed high oral bioavailability in mice. nih.gov Another optimized compound, 27c, also showed potent MGAT2 inhibition (IC50 = 7.8 nM) along with an excellent ADME-Tox profile. nih.gov
| Target System | Compound Series | Specific Derivative | Activity Type | Potency (IC50/Ki/Kb/EC50) | Source |
|---|---|---|---|---|---|
| Serotonin Receptor (5-HT6) | N′-[3-(indole-1-sulfonyl) aryl]-diamines | Not specified | Antagonist | Kb = 1.8–60 nM | tandfonline.com |
| Serotonin Receptor (5-HT6) | Indenylsulfonamides | Compound 43 | Agonist | Ki = 4.5 nM; EC50 = 0.9 nM | nih.gov |
| Cannabinoid Receptor (CB1) | Indole sulfonamides | Compound 5e | Negative Allosteric Modulator | 4 nM | nih.gov |
| Cannabinoid Receptor (CB1) | Indole sulfonamides | Compound 6c (ABD1075) | Negative Allosteric Modulator | 3 nM | nih.gov |
| MGAT2 | N-phenylindoline-5-sulfonamides | Compound 10b | Inhibitor | IC50 = 1.0 nM | nih.gov |
| MGAT2 | N-phenylindoline-5-sulfonamides | Compound 24d | Inhibitor | IC50 = 3.4 nM | nih.gov |
| MGAT2 | N-phenylindoline-5-sulfonamides | Compound 27c | Inhibitor | IC50 = 7.8 nM | nih.gov |
Structure Activity Relationship Sar and Rational Drug Design of Indoline 5 Sulfonamide Analogs
Systematic Elucidation of Pharmacophoric Features
The indoline-5-sulfonamide core possesses distinct pharmacophoric features that are crucial for its interaction with biological targets. The primary feature is the sulfonamide group (-SO₂NH₂), which is a well-established zinc-binding group in many enzyme inhibitors, particularly for carbonic anhydrases (CAs). nih.govnih.gov In its anionic form (sulfonamidate), this group coordinates directly with the Zn²⁺ ion in the enzyme's active site. nih.gov
Beyond the zinc-binding function, the scaffold presents other key interaction points:
Hydrogen Bonding: The NH group of the indoline (B122111) ring can act as a hydrogen bond donor, while the sulfonamide oxygens and the nitrogen atom can act as hydrogen bond acceptors. nih.govresearchgate.net These interactions help to anchor the ligand within the active site of the target protein.
Hydrophobic Interactions: The bicyclic indoline ring system provides a significant hydrophobic surface. nih.gov This lipophilic character is essential for engaging with hydrophobic pockets within the enzyme's active site, contributing to binding affinity. nih.gov The non-coplanar nature of the indoline's two rings can also improve physicochemical properties like water solubility compared to the flatter indole (B1671886) ring. nih.gov
Vectorial Orientation: The specific substitution points on the scaffold, namely the N-1 position and positions on the benzene (B151609) ring, provide vectors for introducing further substituents. These substituents can be tailored to occupy additional pockets in the target's binding site, thereby enhancing affinity and selectivity. nih.gov
Docking studies of this compound analogs into the active site of CA IX have shown that the sulfonamide group interacts with the Zn²⁺ ion and forms hydrogen bonds with residues like Thr199, while the indoline core engages in arene-H interactions with residues such as Leu198. nih.gov
Impact of Sulfonamide Substituent Variation on Biological Activity
The sulfonamide moiety is a versatile functional group in drug design, and substitutions on its nitrogen atom can significantly modulate a compound's biological profile. nih.govresearchgate.net While the primary, unsubstituted sulfonamide (-SO₂NH₂) is often critical for activity in targets like carbonic anhydrases where it acts as a zinc-binding group, modifications can be strategic for other targets or to fine-tune physicochemical properties. nih.govopenaccesspub.org
The introduction of substituents on the sulfonamide nitrogen can influence:
Acidity and Ionization: The pKa of the sulfonamide proton is altered by N-substitution, which affects its ability to exist in the anionic state required for certain receptor interactions.
Hydrogen Bonding Capacity: N-substitution changes the hydrogen bond donor-acceptor pattern, which can lead to different interactions with target residues. nih.gov
Steric and Conformational Effects: The size and nature of the substituent can dictate the orientation of the molecule within the binding pocket.
In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), introducing aryl or aliphatic sulfonamide groups at the end of a flexible linker attached to an indole scaffold was shown to build additional interactions with surrounding residues, improving antiviral activity and significantly reducing cytotoxicity. nih.gov The sulfonamide motif, with its hydrogen bond donors and acceptors, can enhance binding affinity and improve properties such as solubility and bioavailability. nih.gov For instance, studies on naltrindole (B39905) derivatives targeting the δ opioid receptor demonstrated that altering the N-substituent from an alkylamine or amide to a sulfonamide created profound changes in functional activity, with different sulfonamide derivatives acting as either potent full inverse agonists or full agonists. mdpi.com
Influence of Indoline Ring Substitution Patterns on Target Interaction
Substitutions on the indoline ring, both at the N-1 nitrogen and on the aromatic portion, are a primary strategy for optimizing the biological activity of this compound analogs. nih.govresearchgate.net These modifications directly influence how the molecule orients itself and interacts with the target protein.
N-1 Position Substitution: The nitrogen at position 1 is a common site for modification. In a study targeting carbonic anhydrases IX and XII, acyl groups were introduced at the N-1 position of the this compound scaffold. nih.govnih.gov This "hydrophobic tail" is crucial for interacting with the hydrophobic side of the enzyme's active site. nih.gov The nature of this acyl group significantly impacted inhibitory activity and selectivity across different CA isoforms.
For example, the introduction of a 2-fluorobenzoyl group (compound 4f) resulted in a potent inhibitor of CA IX and XII with decreased activity toward off-target cytosolic isoforms CA I and CA II. nih.gov In contrast, replacing the acyl group with a less polar alkyl fragment (a benzyl (B1604629) group) led to a clear decrease in activity against CA XII. nih.gov This demonstrates that the electronic and steric properties of the N-1 substituent are critical for achieving both high potency and selectivity.
The table below presents data on N-1 substituted this compound analogs and their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. nih.gov
| Compound | N-1 Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| 4a | Benzoyl | 76.5 | 12.3 | 254.1 | 101.5 |
| 4e | 4-Fluorobenzoyl | 96.1 | 19.7 | 201.8 | 65.3 |
| 4f | 2-Fluorobenzoyl | >10000 | 314.5 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 321.4 | 49.6 | 310.2 | 44.7 |
| 4h | 3,4-Dichlorobenzoyl | 345.2 | 55.3 | 411.5 | 45.2 |
| 4q | Pyridine-4-carbonyl | 70.3 | 15.4 | 289.4 | 112.5 |
| 4r | Thiophene-2-carbonyl | 81.2 | 11.8 | 299.7 | 105.4 |
| 10 | Benzyl | 98.5 | 35.4 | 689.5 | >10000 |
Data sourced from Kalinina et al., 2022. nih.gov
Role of the Indoline Ring System Conformation in Biological Efficacy
Unlike the planar indole ring, the indoline ring contains a saturated five-membered ring fused to the benzene ring, resulting in a non-planar, three-dimensional conformation. nih.gov This structural feature plays a significant role in biological efficacy. The non-coplanarity of the indoline scaffold can be advantageous in drug design as it increases the compound's sp³ character, which often leads to improved physicochemical properties such as increased water solubility and decreased lipophilicity compared to flat aromatic systems. nih.govresearchgate.net
The inherent flexibility of the five-membered ring allows it to adopt different puckered conformations. This conformational flexibility can enable the molecule to better adapt to the specific topology of a target's binding site, potentially leading to a more favorable binding energy. Computational analysis and molecular dynamics simulations can be used to explore the stable conformations of indoline analogs and how these conformations interact with target proteins. nih.gov The specific conformation adopted upon binding can orient substituents in precise three-dimensional space, which is critical for forming optimal interactions with amino acid residues and achieving high efficacy.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in rational drug design to discover novel active compounds by modifying a known lead structure. niper.gov.inmdpi.com These techniques have been applied to the this compound framework to improve biological properties and explore new chemical space.
Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original pharmacophoric features. niper.gov.in A notable example involved hopping from a known 1-aminoindane-5-sulfonamide, a selective CA IX inhibitor, to the this compound scaffold. nih.gov Researchers replaced the 1-aminoindane core with an indoline fragment and then varied the hydrophobic tail at the N-1 position. nih.govnih.gov This hop was successful in creating a new series of nanomolar inhibitors of tumor-associated CA IX and CA XII, demonstrating that the indoline core could effectively mimic the orientation and key interactions of the original indane scaffold while offering a different vector for chemical modification and potentially improved properties. nih.gov
Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. cambridgemedchemconsulting.comdrughunter.com
Within the this compound class, bioisosteric replacement can be applied to various parts of the molecule:
Indoline Ring Analogs: The indoline core itself can be replaced by other bicyclic systems, such as indazole or benzimidazole, to probe for improved interactions or metabolic stability.
Sulfonamide Group Bioisosteres: The sulfonamide group is a classic bioisostere of a carboxylic acid. drughunter.com Conversely, other acidic groups like tetrazoles could potentially replace the sulfonamide in certain applications, although this would likely abolish the zinc-binding capability essential for CA inhibition.
Substituent Replacement: On the N-1 acyl tail, a phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene. nih.gov As shown in the data table in section 4.3, replacing the N-1 benzoyl group with pyridine-4-carbonyl (4q) or thiophene-2-carbonyl (4r) did not significantly alter the inhibitory activity against the tested carbonic anhydrases, indicating these heterocycles are viable bioisosteres for the phenyl ring in this context. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org These models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby guiding and prioritizing synthetic efforts.
For sulfonamide-based inhibitors, QSAR studies are frequently employed to understand the structural requirements for potency. researchgate.net In the context of indole and indoline sulfonamides, QSAR models have been developed to predict activity against various targets. For example, a QSAR study on indolyl- and piperidinyl-sulfonamide derivatives as serotonin (B10506) 5-HT₆ receptor ligands identified key molecular descriptors that influence binding affinity. nih.gov The analysis suggested that properties such as the number of secondary aliphatic amines, the topological distance between nitrogen and oxygen atoms, and the presence of specific fragments were crucial for optimizing binding. nih.gov
Similarly, a 3D-QSAR model was built for a series of indole derivatives containing a sulfonamide scaffold that act as tubulin polymerization inhibitors. rsc.org This model provided detailed information that could be used to design new molecules with potentially more potent tubulin inhibitory activity. rsc.org For a new series of this compound analogs, a QSAR model could be constructed using calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally determined biological activity (e.g., Kᵢ or IC₅₀ values). Such a model would help in the rational design of more potent and selective agents by predicting the impact of specific structural modifications before their synthesis. mdpi.com
Computational Approaches in Indoline 5 Sulfonamide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how indoline-5-sulfonamide-based ligands interact with their biological targets at an atomic level.
Prediction of Ligand-Target Binding Modes
Molecular docking simulations have been successfully employed to predict the binding modes of this compound derivatives within the active sites of various enzymes, most notably carbonic anhydrases (CAs). For instance, in studies involving CA IX, a tumor-associated isoform, docking models have shown that 1-acylindoline-5-sulfonamides orient themselves in a manner similar to other known inhibitors. The sulfonamide moiety typically coordinates with the catalytic zinc ion (Zn²⁺) in the active site. The indoline (B122111) core and its various acyl substituents then project into different regions of the active site cavity, allowing for the exploration of structure-activity relationships. Modeling of this compound analogs within the CA IX active site has revealed that the indoline core can adopt specific orientations that influence interactions with surrounding amino acid residues. ni.ac.rsnih.gov
Identification of Key Intermolecular Interactions
A primary strength of molecular docking is its ability to identify the specific non-covalent interactions that stabilize the ligand-target complex. For this compound inhibitors of carbonic anhydrases, these interactions are critical for high-affinity binding.
Zinc-Binding Group Interactions: The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group. Docking studies consistently show the deprotonated sulfonamide nitrogen atom coordinating directly with the Zn²⁺ ion located at the bottom of the CA active site. This interaction is fundamental to the inhibitory activity of this class of compounds. ni.ac.rsacs.org
Hydrogen Bonding: Hydrogen bonds are crucial for anchoring the ligand and ensuring specificity. Docking simulations of 1-acylindoline-5-sulfonamides within the CA IX active site have identified key hydrogen bonding interactions. For example, the sulfonamide oxygens often form hydrogen bonds with the backbone amide of residue Thr199. Furthermore, modifications to the indoline scaffold can introduce new hydrogen bonding opportunities; the amide group of a 1-acylindoline derivative, for instance, can form an additional hydrogen bond with the side chain of Gln92, an interaction not observed with similar indane-based inhibitors. ni.ac.rsnih.gov Differences in hydrogen bonding patterns with residues like Gln67 and Gln92 have been observed between different derivatives, helping to explain variations in inhibitory potency. ni.ac.rs
Below is a table summarizing key intermolecular interactions identified through molecular docking for a representative 1-acylthis compound derivative with Carbonic Anhydrase IX.
| Interacting Ligand Group | Target Residue/Ion | Type of Interaction |
| Sulfonamide (-SO₂NH⁻) | Zn²⁺ | Coordination Bond |
| Sulfonamide (-SO₂NH₂) | Thr199 | Hydrogen Bond |
| Amide Linker (-C(O)NH-) | Gln92 | Hydrogen Bond |
| Aromatic Core | Leu198 | Arene-H Interaction |
Estimation of Binding Affinities and Potency
Docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding energy value (e.g., in kcal/mol). While these scores provide a valuable estimation, they are most effective for ranking compounds within a congeneric series rather than predicting absolute binding affinities. researchgate.net For this compound derivatives, docking scores have been used to correlate predicted binding strength with experimentally determined inhibitory constants (Kᵢ). This computational estimation helps prioritize the synthesis of compounds predicted to have higher potency, thereby streamlining the drug discovery process.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. MD simulations of sulfonamide inhibitors complexed with carbonic anhydrases have provided atomistic insights into the dynamic stability and conformational behavior that drive potent inhibition. ni.ac.rs These simulations show that even after initial docking, the ligand and protein can undergo subtle conformational adjustments to optimize their interactions. For example, analysis of MD trajectories can reveal the stability of key hydrogen bonds and the orientation of the sulfonamide group with respect to the zinc ion over the simulation period, confirming the stability of the predicted binding mode. The flexibility of different parts of the this compound molecule, such as the acyl substituent, can be assessed, explaining how these inhibitors can adapt to the dynamic nature of the enzyme's active site. nih.gov
In Silico Screening for Novel this compound Leads
In silico, or virtual, screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been applied to discover novel leads based on the this compound scaffold. By using the known structure of a target enzyme like CA IX, researchers can dock millions of commercially available or computationally designed compounds. The top-scoring hits, which often include novel this compound derivatives, are then selected for experimental testing. This method accelerates the discovery of new inhibitors by focusing laboratory efforts on the most promising candidates. ni.ac.rs The process of "scaffold hopping," where the core of a known inhibitor is replaced with a structurally related fragment like this compound, is often a key strategy in these virtual screening campaigns. nih.gov
Prediction of ADMET Properties
The table below shows a sample of predicted ADMET properties for a hypothetical this compound derivative.
| Property | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Good for absorption |
| LogP | 1-3 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeability |
| Blood-Brain Barrier Permeation | Low | May reduce CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Preclinical Pharmacological Evaluation of Indoline 5 Sulfonamide Compounds
In Vitro Efficacy Studies
Enzyme Inhibition Assays
Indoline-5-sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenesis. nih.gov The primary sulfonamide moiety of these compounds allows them to act as effective zinc-binding groups within the active site of CA enzymes. nih.gov
A series of 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against several human (h) CA isoforms, particularly the tumor-associated hCA IX and hCA XII. unifi.itnih.gov These isoforms play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation, especially under hypoxic conditions. nih.gov
Inhibition studies using a stopped-flow technique revealed that many 1-acylated indoline-5-sulfonamides inhibit the cytosolic off-target isoforms hCA I and hCA II at nanomolar concentrations. nih.gov However, significant inhibitory action was observed against the cancer-related transmembrane isoforms. For instance, derivatives with 3-chlorophenyl, thiophene, and cyclopentyl groups were the most potent against hCA IX. nih.gov Notably, 1-acylated indoline-5-sulfonamides, such as those with 4-chloro and 3,4-dichloro substituents, were identified as potent inhibitors of hCA XII, with some compounds showing inhibition constants (Kᵢ) as low as 41.3 nM. nih.govnih.gov
Beyond carbonic anhydrases, the indoline (B122111) sulfonamide scaffold has shown inhibitory potential against bacterial enzymes. A high-throughput screening campaign led to the discovery of indoline-6-sulfonamide (B1419461) derivatives as inhibitors of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for lysine (B10760008) biosynthesis. nih.gov This finding suggests a potential application for these compounds as antibiotics with a novel mechanism of action. nih.gov
| Compound | Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|---|---|---|
| 4d | 4-Fluorobenzoyl | 72.4 | 15.2 | 364.5 | 41.3 |
| 4f | 3-Chlorobenzoyl | 124.5 | 25.7 | 132.8 | 52.4 |
| 4g | 4-Chlorobenzoyl | 105.4 | 18.5 | 354.7 | 42.5 |
| 4h | 3,4-Dichlorobenzoyl | 135.1 | 20.1 | 412.5 | 43.7 |
| 4r | Thiophene-2-carbonyl | 54.2 | 10.1 | 135.8 | 85.4 |
Cell-Based Assays for Antiproliferative Activity
The antiproliferative effects of this compound compounds have been evaluated in various cancer cell lines. A series of synthesized derivatives was tested against the MCF7 human breast adenocarcinoma cell line using an MTT assay, which measures cell viability. nih.gov The results indicated a moderate antiproliferative effect. nih.gov An important finding was that these compounds generally retain their activity under hypoxic conditions, a common cause of resistance to many existing anticancer drugs. nih.gov
Specifically, compound 4f, a potent inhibitor of CA IX and CA XII, demonstrated noteworthy activity, suppressing the growth of MCF7 cells with a half-maximal inhibitory concentration (IC₅₀) of 12.9 µM under hypoxia. nih.govnih.gov This suggests a potential link between the inhibition of tumor-associated CAs and the antiproliferative outcome. nih.gov Another compound, the 7-aroylaminoindoline-1-sulfonamide derivative known as J30, has shown potent, broad-spectrum antiproliferative activity at nanomolar concentrations against a panel of human cancer cell lines, including drug-resistant variants. nih.govdoi.org J30's mechanism involves the disruption of microtubule polymerization by binding to the colchicine-binding site on tubulin. nih.gov
| Compound | Substituent | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |
|---|---|---|---|
| 4e | 4-Methoxybenzoyl | 21.5 | 16.8 |
| 4f | 3-Chlorobenzoyl | 25.1 | 12.9 |
| 4g | 4-Chlorobenzoyl | 35.4 | 20.1 |
| 4h | 3,4-Dichlorobenzoyl | 30.2 | 22.5 |
| 4m | 3-Methylbenzoyl | 45.1 | 30.5 |
Antimicrobial Susceptibility Testing (e.g., MIC Values)
While the sulfonamide class of molecules is historically known for its antibacterial properties, specific Minimum Inhibitory Concentration (MIC) data for this compound derivatives are not extensively reported in the reviewed literature. However, research into their mechanisms of action provides evidence of their potential as antimicrobial agents.
Studies have identified indoline-containing compounds as having antibacterial activity. nih.gov More specifically, a series of indoline-6-sulfonamides, structural isomers of the title compounds, were discovered to be inhibitors of the bacterial enzyme DapE. nih.gov DapE is a critical component of the lysine biosynthesis pathway in bacteria, making it an attractive target for the development of new antibiotics. nih.gov The inhibition of this essential enzyme suggests that the indoline sulfonamide scaffold could serve as a foundation for novel antibacterial agents, though further studies are required to determine their MIC values against a broad range of bacterial pathogens. nih.gov
In Vivo Studies in Animal Models
Antitumor Efficacy in Xenograft Models
The in vitro antiproliferative activity of certain this compound derivatives has been successfully translated into in vivo antitumor efficacy in animal models. The compound J30 (N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide) was evaluated in NOD/scid mice bearing human tumor xenografts. nih.govdoi.org
Oral administration of J30 resulted in significant inhibition of tumor growth. nih.gov In a model using KB human oral cancer cells, J30 administered five days a week for two weeks led to tumor suppression of 31% and 49% at doses of 15 mg/kg and 20 mg/kg, respectively. doi.org Similar results were observed in mice with MKN45 gastric cancer xenografts, where tumor growth inhibition was 27% (at 15 mg/kg) and 48% (at 20 mg/kg). doi.org
Furthermore, J30 demonstrated efficacy against drug-resistant tumors. In a xenograft model using the vincristine-resistant KB-Vin10 cell line, oral J30 treatment achieved a significant tumor growth inhibition of 41%. doi.org These findings highlight the potential of this compound derivatives as orally bioavailable anticancer agents capable of overcoming certain forms of drug resistance. doi.org
Antimalarial Effects
While sulfonamides have been investigated for their antimalarial properties, specific in vivo studies on this compound are limited in the available literature. However, preclinical evaluations have been conducted on the closely related structural class of indole-sulfonamide derivatives. These compounds differ by having an indole (B1671886) nucleus (aromatic five-membered ring) instead of an indoline nucleus (saturated five-membered ring).
In vitro antimalarial activity for a series of these indole-sulfonamide derivatives was evaluated against a multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. acs.org The studies revealed that while monoindole derivatives were inactive, various bisindole and trisindole sulfonamides exhibited antiplasmodial activity with IC₅₀ values in the low micromolar range (2.79–8.17 μM). acs.org The most potent compound identified was a 4-OCH₃ substituted bisindole derivative, which had an IC₅₀ value of 2.79 μM. acs.org These results suggest that the broader indole-sulfonamide scaffold is a promising starting point for the development of new antimalarial agents, warranting further investigation into related structures like indoline-5-sulfonamides. acs.org
Activity Against Bacterial Infections
While direct preclinical studies evaluating the intrinsic antibacterial activity of the parent compound, this compound, are not extensively detailed in the available scientific literature, the broader class of indoline-sulfonamide derivatives has been the subject of research for potential antimicrobial agents. These investigations into structurally related compounds provide insight into the potential, albeit unconfirmed, antibacterial profile of the core indoline-sulfonamide scaffold.
Research into novel 1,5-disubstituted indolin-2-one derivatives incorporating a sulfonamide moiety has shown promising results against both Gram-positive and Gram-negative bacteria. In one study, several of these compounds were evaluated for their in vitro antibacterial activity. The results indicated that a number of the synthesized derivatives exhibited significant antibacterial potency. researchgate.net
Specifically, certain compounds demonstrated notable activity against Staphylococcus aureus ATCC26112. The antibacterial efficacy was determined by measuring the zone of inhibition. For instance, at a concentration of 100 μg/mL, compounds designated as 7b and 7d produced inhibition zones of 19 mm and 21 mm, respectively. An even more potent derivative, compound 8b, showed a larger inhibition zone of 23.5 mm against the same bacterial strain, suggesting that specific substitutions on the indolin-2-one core can significantly influence antibacterial strength. researchgate.net
The following table summarizes the antibacterial activity of these selected 1,5-disubstituted indolin-2-one sulfonamide derivatives against S. aureus ATCC26112.
| Compound | Concentration (μg/mL) | Inhibition Zone (mm) |
| 7b | 100 | 19 |
| 7d | 100 | 21 |
| 8b | 100 | 23.5 |
Further studies on other newly synthesized sulfonamide-based indole derivatives have also pointed to their potential as antimicrobial agents. These compounds were screened against a panel of bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Klebsiella pneumoniae. The findings from this research indicated that some of these indole derivatives displayed good activity against these pathogenic bacteria, further underscoring the potential of the broader indole-sulfonamide chemical class in the development of new antibacterial drugs. researchgate.net
It is important to reiterate that these findings pertain to derivatives of this compound and not the parent compound itself. The research highlights the indoline-sulfonamide framework as a promising scaffold for the future design and synthesis of novel antibacterial agents. However, dedicated preclinical pharmacological evaluations of this compound are required to determine its specific activity profile against bacterial infections.
Advanced Topics and Future Directions in Indoline 5 Sulfonamide Research
Development of Highly Selective Indoline-5-sulfonamide Inhibitors
A primary focus in the development of this compound-based therapeutics is achieving high selectivity for the intended biological target over other related proteins or enzyme isoforms. Lack of selectivity can lead to off-target effects and unwanted side effects mdpi.comresearchgate.net. The design of selective inhibitors often involves modifying the core this compound structure by adding various substituents to modulate the compound's interaction with the target's active site mdpi.com.
A key target for this class of compounds is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. mdpi.com Specifically, the tumor-associated isoforms CA IX and CA XII are important targets in cancer therapy, while CA I and CA II are considered major off-target isoforms. nih.gov Researchers have employed a "scaffold hopping" approach, modifying known selective inhibitors to create novel this compound analogues with improved properties. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications at the 1-position of the indoline (B122111) ring significantly influence inhibitory activity and selectivity. For instance, introducing 1-acyl groups to the this compound core has led to potent inhibitors of the tumor-related CA IX and CA XII isoforms. nih.govnih.gov Specific substitutions on the acyl group, such as chloro- and dichloro-benzoyl derivatives, have demonstrated enhanced selectivity for CA XII over CA I and CA IX. nih.gov
Another novel target for this scaffold is Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme implicated in obesity and metabolic diseases. nih.gov By introducing a bicyclic core to restrict substituent orientation, researchers developed an N-phenylthis compound derivative (10b) with an IC50 value of 1.0 nM for MGAT2. nih.gov This compound exhibited exceptional selectivity, being over 30,000-fold more selective for MGAT2 than for related acyltransferases like MGAT3, DGAT1, DGAT2, and ACAT1. nih.gov
The following table summarizes the selectivity profiles of selected this compound derivatives against various carbonic anhydrase isoforms.
| Compound | Target | Inhibitory Constant (KI) or IC50 (nM) | Selectivity Profile | Source |
|---|---|---|---|---|
| 4f (3-chlorobenzoyl derivative) | CA IX / CA XII | Potent inhibitor | Demonstrates decreased activity toward cytosolic CA I and CA II. | nih.gov |
| 4g (4-chloro derivative) | CA XII | ~100 nM | Demonstrates selectivity over CA I and CA IX isoforms. | nih.gov |
| 4h (3,4-dichloro derivative) | CA XII | ~100 nM | Shows selectivity over CA I and CA IX isoforms. | nih.gov |
| 10b (N-phenylthis compound derivative) | MGAT2 | 1.0 nM (IC50) | >30,000-fold selective against MGAT3, DGAT1, DGAT2, and ACAT1. | nih.gov |
Strategies for Overcoming Drug Resistance in Pathogens and Cancer
Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. doi.orgftloscience.com this compound derivatives are being investigated for their potential to circumvent these resistance mechanisms.
In cancer, multidrug resistance (MDR) is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. nih.gov Certain 1-acylated indoline-5-sulfonamides have been shown to reverse chemoresistance to doxorubicin (B1662922) in cancer cells that overexpress P-gp. nih.govnih.gov The inhibition of CA XII, which has been linked to P-gp activity, is a potential mechanism for overcoming MDR. nih.gov Furthermore, some indoline-5-sulfonamides maintain their antiproliferative activity under hypoxic conditions, a common cause of resistance to many current anticancer drugs. nih.gov A novel indoline-sulfonamide, J30, has demonstrated potent activity against various cancer cell lines, including drug-resistant sublines, suggesting it is not a substrate for efflux pumps like MDR or MRP. doi.org
In pathogens, resistance to sulfonamide antibiotics is widespread and can arise through several mechanisms. youtube.comrupahealth.com These include mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), that reduce drug binding, or the acquisition of resistance genes (sul) on plasmids that code for sulfa-insensitive DHPS enzymes. youtube.comspringernature.comnih.gov Other mechanisms involve the overproduction of the natural substrate, para-aminobenzoic acid (PABA), or the development of efflux pumps that expel the drug from the bacterial cell. youtube.com While research into overcoming these specific mechanisms with this compound derivatives is ongoing, the development of inhibitors targeting novel bacterial enzymes, such as DapE, represents a promising strategy to create antibiotics with new mechanisms of action that are not susceptible to existing resistance pathways. luc.edu
Combination Therapies Involving Indoline-5-sulfonamides
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. mdpi.com This approach can lead to synergistic effects, enhanced efficacy, and a reduction in the likelihood of developing drug resistance. ftloscience.com Indoline-5-sulfonamides are being explored as components of such combination therapies.
Studies have shown that certain this compound derivatives can enhance the efficacy of conventional chemotherapeutic drugs. For example, the combination of compounds 4e and 4f with doxorubicin resulted in an increased ability to suppress the growth of resistant cancer cells. nih.gov This suggests that these indoline-5-sulfonamides could act as adjuvant agents, sensitizing resistant tumors to standard chemotherapy. nih.gov The rationale for this synergy often lies in the inhibition of tumor-associated carbonic anhydrases like CA IX. mdpi.com Inhibition of CA IX can alter the acidic tumor microenvironment, which is known to contribute to resistance against weakly basic drugs like doxorubicin. nih.gov Other CA inhibitors, such as SLC-0111, have also demonstrated the ability to enhance the sensitivity of cancer cells to various chemotherapies, including doxorubicin in breast cancer cells. mdpi.com
The principle of drug synergism is also applied to combat antibiotic resistance. ftloscience.com For example, beta-lactamase inhibitors are often co-administered with penicillin to protect it from degradation by resistant bacteria. ftloscience.com A similar strategy, known as sequential inhibition, is used with sulfonamides, where they are combined with an inhibitor of a downstream enzyme in the same metabolic pathway, such as dihydrofolate reductase, to achieve a more effective blockade. ftloscience.com This highlights the potential for indoline-5-sulfonamides to be used in combination with other antimicrobials to enhance their activity against resistant pathogens.
Exploration of Novel Biological Targets and Mechanisms of Action
While much of the research on indoline-5-sulfonamides has focused on carbonic anhydrases, the versatility of this scaffold has led to the discovery of novel biological targets and mechanisms of action. nih.govnih.govrsc.org
Carbonic Anhydrases (CAs): The primary and most studied targets are the CA enzymes. The sulfonamide group (SO₂NH₂) is a classic zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the active site of these metalloenzymes, leading to their inhibition. mdpi.comnih.gov By inhibiting tumor-associated isoforms CA IX and XII, these compounds disrupt pH regulation in the tumor microenvironment, which can suppress tumor growth, invasion, and metastasis. nih.gov
Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2): N-phenylthis compound derivatives have been identified as potent and highly selective inhibitors of MGAT2. nih.gov This enzyme plays a key role in the absorption of dietary fat. Its inhibition in animal models effectively suppressed the elevation of plasma triacylglycerol levels after a fatty meal, indicating potential for the treatment of obesity and metabolic disorders. nih.gov
Tubulin: A series of novel indole (B1671886) derivatives featuring a sulfonamide scaffold were designed as potential inhibitors of tubulin polymerization. rsc.org One compound from this series displayed potent antiproliferative activity against several human cancer cell lines, induced apoptosis, and caused cell cycle arrest in the G2/M phase by binding to the colchicine (B1669291) binding site of tubulin. rsc.org This identifies tubulin as another important anticancer target for this class of compounds. rsc.org
Bacterial Enzyme DapE: The indoline-6-sulfonamide (B1419461) scaffold was identified as an inhibitor of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme. luc.edu Molecular docking suggests that the sulfonamide group acts as a zinc-binding group in the enzyme's active site. luc.edu As DapE is a potential target for antibiotics with a new mechanism of action, these findings open avenues for developing novel antibacterial agents. luc.edu
α-Glucosidase and α-Amylase: Indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. acs.org This suggests a potential application for these compounds in the management of diabetes mellitus. acs.org
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. mednexus.orgnih.govacs.org These computational tools are being applied to the discovery and development of sulfonamide-based drugs, including those with an this compound core. nih.govacs.org
AI and ML algorithms can analyze vast datasets to identify patterns and relationships that are not apparent through traditional methods. frontiersin.org Key applications in the context of this compound research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to correlate the chemical structures of compounds with their biological activities. nih.govacs.org These models can predict the potency of new, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize and test. acs.org For example, QSAR modeling has been used to construct predictive models for the anticancer and antimalarial activity of indole-sulfonamide derivatives. acs.org
Virtual Screening and Molecular Docking: AI can rapidly screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. acs.orgfrontiersin.org Molecular docking simulations, a key part of this process, predict the binding mode and affinity of a ligand to a protein's active site. acs.org This has been used to understand the interactions of indoline-based sulfonamides with targets like α-amylase and MAPK1 kinase. acs.orgmdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. acs.orgfrontiersin.org These models learn the underlying rules of chemical structures and can generate novel this compound derivatives optimized for high potency, selectivity, and favorable pharmacokinetic profiles. acs.org
Predicting Bioactivity and Toxicity: ML models can be trained to predict the efficacy and potential toxicity of drug candidates early in the discovery process, reducing the risk of late-stage failures. frontiersin.org By analyzing compound structures, these models can flag potential liabilities before significant resources are invested. frontiersin.org
The use of AI and ML can significantly augment the design-synthesize-test cycle, accelerating the journey from a lead compound to a clinical candidate. mednexus.orgnih.gov
Challenges and Prospects in Translational Research of this compound Compounds
Translating a promising compound from preclinical research to a clinically approved drug is a long and challenging process. This compound derivatives, despite their potential, face several hurdles that must be overcome.
Challenges:
Selectivity and Off-Target Effects: As with many inhibitors, achieving high selectivity remains a challenge. For CA inhibitors, inhibition of ubiquitously expressed isoforms like CA I and CA II can lead to undesirable side effects, complicating clinical development. nih.gov
Drug Resistance: The emergence of resistance in both cancer cells and pathogenic microbes is a persistent threat that can limit the long-term efficacy of new therapeutics. doi.orgnih.gov
Pharmacokinetics and Bioavailability: A compound must have suitable absorption, distribution, metabolism, and excretion (ADME) properties to be effective as a drug. Optimizing these pharmacokinetic profiles, including oral bioavailability, is a critical step in development. nih.gov
Data Quality for AI Models: The effectiveness of AI and machine learning in drug discovery is highly dependent on the quality and quantity of the training data. Biased or poor-quality data can lead to inaccurate predictions and hinder development. acs.org
Prospects:
Targeting Drug-Resistant Cancers: The ability of some indoline-5-sulfonamides to inhibit targets like CA IX and CA XII, which are upregulated in hypoxic and aggressive tumors, and to circumvent MDR mechanisms, makes them highly promising candidates for treating resistant cancers. nih.gov
Novel Antibiotics: Targeting novel bacterial enzymes like DapE offers the prospect of developing new classes of antibiotics that are not affected by existing resistance mechanisms, addressing a critical unmet medical need. luc.edu
Treatment of Metabolic Diseases: The discovery of potent and selective MGAT2 inhibitors opens a new therapeutic avenue for managing obesity and related metabolic disorders. The successful development of an orally bioavailable compound (24d) demonstrates the clinical potential in this area. nih.gov
Accelerated Discovery through AI: The continued integration of AI and ML will likely accelerate the optimization of this compound derivatives, enabling the rapid design of compounds with improved potency, selectivity, and drug-like properties. nih.govacs.org
Q & A
Q. How to design a high-throughput screening (HTS) pipeline for this compound libraries?
- Methodological Answer:
- Automated liquid handling : Minimize variability in compound dispensing.
- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls.
- Hit prioritization : Apply machine learning (e.g., random forests) to integrate HTS data with physicochemical properties .
Literature & Knowledge Gaps
Q. What gaps exist in the current understanding of this compound’s off-target effects?
Q. How can researchers optimize literature searches for this compound-related studies?
- Methodological Answer:
- Boolean search strings : Example:
(this compound OR "indoline sulfonamide") AND (synthesis OR pharmacokinetics). - Database selection : Prioritize PubMed, SciFinder, and EMBASE for biomedical contexts.
- Citation chaining : Use tools like Connected Papers to trace seminal references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
